![molecular formula C18H19N3OS B2439212 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide CAS No. 851473-15-9](/img/structure/B2439212.png)
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide
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Overview
Description
Imidazo[2,1-b][1,3]thiazoles are a type of heterocyclic organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles .
Synthesis Analysis
Imidazothiazoles have been the subject of considerable research due to their potential as molecular scaffolds for synthetic, structural, and biomedical research . The most studied type is imidazo[2,1-b]thiazoles .
Molecular Structure Analysis
The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Antibacterial Activities
The compound has been found to possess slight to moderate activity against various microorganisms such as Staphylococcus aureus , Candida albicans , Pseudomonas aeruginosa , and Escherichia coli .
Anticancer Agents
A series of indole-derived imidazo[2,1-b][1,3,4]thiadiazole scaffolds were synthesized and tested for their in vitro anticancer activity. Among all compounds, 2-(1H-Indol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole exhibited the highest activity against MCF-7 , A549 , and Colon-205 cell lines .
EGFR Targeting
In silico molecular docking of the products was performed to evaluate their potential as EGFR inhibitors . The theoretical results correlate well with the results of in vitro biological tests .
Antitubercular Activity
Imidazo[2,1-b][1,3,4]thiadiazoles have been reported to have antitubercular properties .
Antifungal Activity
These compounds have also been found to have antifungal properties .
Anti-Inflammatory Agents
Certain compounds incorporating the imidazo[2,1-b][1,3,4]thiadiazole moiety are used as anti-inflammatory agents .
Anticonvulsant Analgesic
Some of these compounds show anticonvulsant analgesic properties .
Antisecretory Agents
Imidazo[2,1-b][1,3,4]thiadiazoles have been found to have antisecretory properties .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex
Biochemical Pathways
The interaction of the compound with Pantothenate synthetase affects the biosynthesis of pantothenate and, consequently, the production of coenzyme A . Coenzyme A is involved in various metabolic pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of Pantothenate synthetase can have significant downstream effects on these metabolic processes.
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been considered during its design. These properties can significantly impact the bioavailability of the compound.
Result of Action
The compound has shown significant activity against Mycobacterium tuberculosis (Mtb), with IC50 values in the low micromolar range . This suggests that the compound can effectively inhibit the growth of Mtb by targeting Pantothenate synthetase.
properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(14-4-2-1-3-5-14)19-15-8-6-13(7-9-15)16-12-21-10-11-23-18(21)20-16/h6-12,14H,1-5H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRANFRLRLGRMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
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